molecular formula C22H16BrClN2O4 B11079055 1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea

1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea

Cat. No.: B11079055
M. Wt: 487.7 g/mol
InChI Key: CXIUMEGZTDFFQW-UHFFFAOYSA-N
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Description

1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea is a complex organic compound that features a unique combination of bromophenyl, benzodioxin, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea typically involves multiple steps. One common method includes the reaction of 2-bromobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine to form an intermediate, which is then reacted with 3-chlorophenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl and chlorophenyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes .

Properties

Molecular Formula

C22H16BrClN2O4

Molecular Weight

487.7 g/mol

IUPAC Name

1-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-(3-chlorophenyl)urea

InChI

InChI=1S/C22H16BrClN2O4/c23-17-7-2-1-6-15(17)21(27)16-11-19-20(30-9-8-29-19)12-18(16)26-22(28)25-14-5-3-4-13(24)10-14/h1-7,10-12H,8-9H2,(H2,25,26,28)

InChI Key

CXIUMEGZTDFFQW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)NC3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4Br

Origin of Product

United States

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